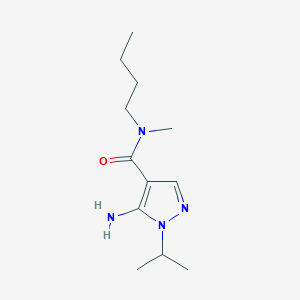
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, a butyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The amino group, butyl group, methyl group, and isopropyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the butyl and methyl groups can be added through alkylation reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or amino group.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the butyl and methyl groups.
N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methyl group.
Uniqueness
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all four substituents (amino, butyl, methyl, and isopropyl groups) on the pyrazole ring
Propriétés
Formule moléculaire |
C12H22N4O |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
5-amino-N-butyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-5-6-7-15(4)12(17)10-8-14-16(9(2)3)11(10)13/h8-9H,5-7,13H2,1-4H3 |
Clé InChI |
KXUFFAPZAJXVGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)C1=C(N(N=C1)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


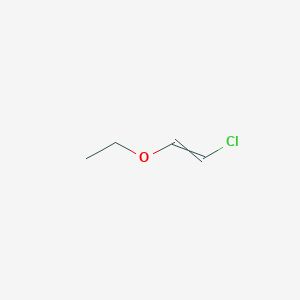
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)
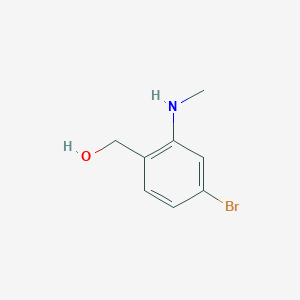
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
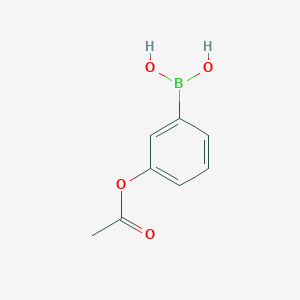
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743305.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
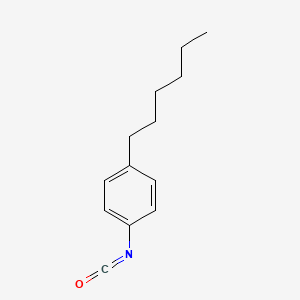
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11743342.png)
![N,N-dimethyl-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11743344.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
